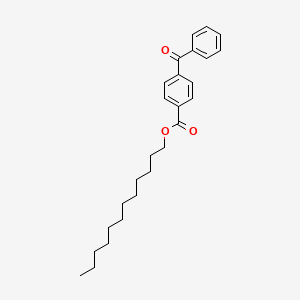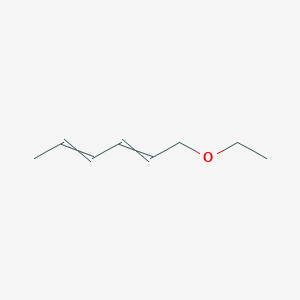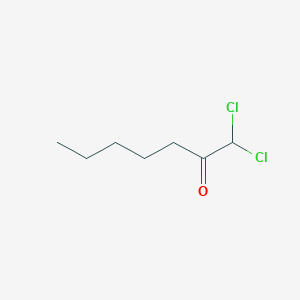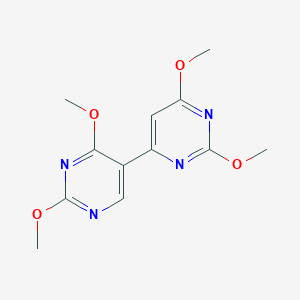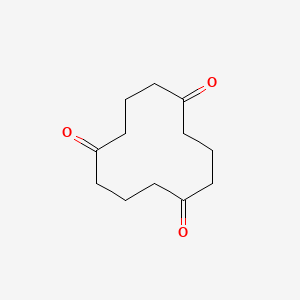
Butyryltrimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyryltrimethylsilane is an organosilicon compound characterized by the presence of a butyryl group attached to a trimethylsilyl moiety. This compound is part of the broader class of silanes, which are known for their diverse applications in organic synthesis and material science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Butyryltrimethylsilane can be synthesized through various methods, including the reaction of butyryl chloride with trimethylsilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane group.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: Butyryltrimethylsilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form butyric acid derivatives.
Reduction: It can be reduced to form this compound hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Butyric acid derivatives.
Reduction: this compound hydride.
Substitution: Various substituted silanes depending on the reagent used.
Aplicaciones Científicas De Investigación
Butyryltrimethylsilane has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds and as a protecting group for sensitive functional groups.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of butyryltrimethylsilane involves its ability to act as a source of the butyryl group in chemical reactions. The trimethylsilyl moiety provides stability and facilitates the transfer of the butyryl group to target molecules. The compound interacts with various molecular targets and pathways depending on the specific application, such as enzyme inhibition in biological systems or surface modification in material science.
Comparación Con Compuestos Similares
Trimethylsilane: An organosilicon compound with similar reactivity but lacks the butyryl group.
Triethylsilane: Another silane with a slightly different alkyl group, used in similar applications.
Butyrylchloride: A compound that provides the butyryl group but lacks the stability conferred by the trimethylsilyl moiety.
Uniqueness: Butyryltrimethylsilane is unique due to the combination of the butyryl and trimethylsilyl groups, which provides both reactivity and stability. This makes it particularly useful in applications where controlled reactivity and stability are required, such as in the synthesis of complex organic molecules and in material science.
Propiedades
Número CAS |
54655-56-0 |
|---|---|
Fórmula molecular |
C7H16OSi |
Peso molecular |
144.29 g/mol |
Nombre IUPAC |
1-trimethylsilylbutan-1-one |
InChI |
InChI=1S/C7H16OSi/c1-5-6-7(8)9(2,3)4/h5-6H2,1-4H3 |
Clave InChI |
KCWDNSBTUCQERY-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


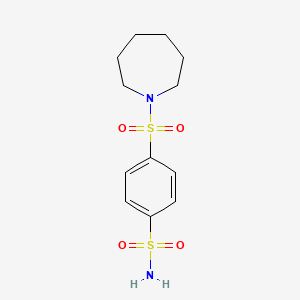
![4-Oxo-7-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14633777.png)
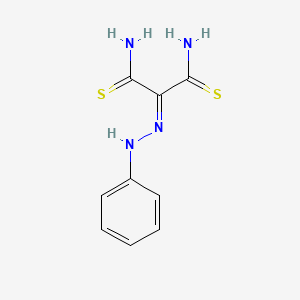
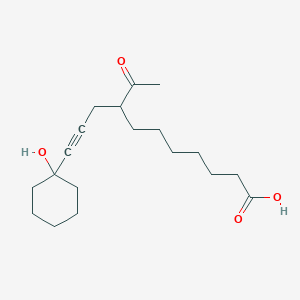

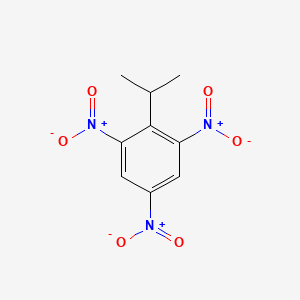
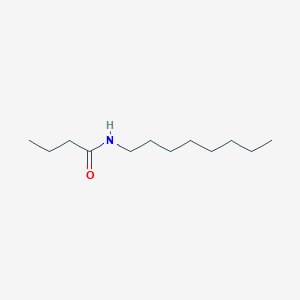
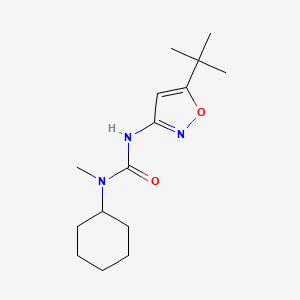
![Methanone, (decahydro-2-methylpyrido[1,2-a][1,4]diazepin-4-yl)phenyl-](/img/structure/B14633832.png)
